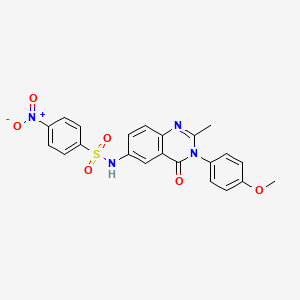

![molecular formula C21H20N4OS B2362118 5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-14-8](/img/structure/B2362118.png)

5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex organic compound featuring a fusion of thiazole and triazole rings, with a pendant dihydroisoquinoline moiety. Due to its unique structure, it has garnered interest in various fields, notably in medicinal chemistry and pharmacology, for its potential biological activities.

Mechanism of Action

Target of Action

The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies . It is a target of interest in both breast and prostate cancer .

Mode of Action

The compound interacts with its target, AKR1C3, by binding to it in a specific manner. Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This interaction results in the inhibition of AKR1C3 .

Biochemical Pathways

The compound affects the metabolic pathway of AKR1C3. By inhibiting AKR1C3, it disrupts the metabolism of certain substrates of this enzyme

Pharmacokinetics

The compound showed good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable bioavailability.

Result of Action

The result of the compound’s action is the inhibition of AKR1C3, leading to disruption in the metabolism of certain substrates of this enzyme . This can potentially lead to therapeutic effects in conditions such as breast and prostate cancer where AKR1C3 plays a crucial role .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the flexibility of the molecules allows them to better match the environment of the binding site of their biotarget and display higher bioactivity . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions:

Step 1: Formation of 3,4-dihydroisoquinoline by hydrogenation of isoquinoline using a suitable catalyst like palladium on carbon.

Step 2: Alkylation reaction to attach the phenylmethyl group to the dihydroisoquinoline.

Step 3: Cyclization to form the thiazolo[3,2-b][1,2,4]triazole core. This can be achieved via condensation reactions using thiosemicarbazide and appropriate aldehydes under acidic conditions.

Step 4: Methylation to introduce the methyl group at the 2-position of the thiazole ring.

Industrial Production Methods

While there is limited information on the industrial-scale production of this specific compound, general methods would likely involve optimization of reaction conditions for scalability, including the use of flow reactors and continuous synthesis processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The dihydroisoquinoline moiety can undergo oxidation to yield isoquinoline derivatives.

Reduction: The nitro groups (if present) can be reduced to amines.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitration with nitric acid/sulfuric acid for introducing nitro groups.

Major Products

Oxidation Products: Isoquinoline derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Nitro-substituted aromatic compounds.

Scientific Research Applications

"5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" has shown promise in various research areas:

Chemistry: As a ligand in coordination chemistry for forming metal complexes.

Biology: Potential as a bioactive compound influencing cell signaling pathways.

Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry: Could be used as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Comparatively, "5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" stands out due to its unique triazole-thiazole core which is less common among similar bioactive compounds. Related compounds might include:

Imidazoles: Known for their antifungal properties.

Pyridazines: Common in pharmaceuticals for anti-inflammatory and antibacterial applications.

Benzimidazoles: Noted for anti-ulcer and anti-parasitic activities.

So, there you have it—a deep dive into "this compound"! Hope this satisfies your curiosity.

Properties

IUPAC Name |

5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4OS/c1-14-22-21-25(23-14)20(26)19(27-21)18(16-8-3-2-4-9-16)24-12-11-15-7-5-6-10-17(15)13-24/h2-10,18,26H,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWAEYXEHNJJFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCC5=CC=CC=C5C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B2362039.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2362041.png)

![1-[(3-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2362042.png)

![3-(2-chlorophenyl)-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2362044.png)

![N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2362046.png)

![4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline](/img/structure/B2362051.png)

![1-[(8As)-7,7-difluoro-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2362052.png)

![Tert-Butyl (3-(Hydroxymethyl)-4,5,6,7-Tetrahydro-[1,2,3]Triazolo[1,5-A]Pyridin-6-Yl)Carbamate](/img/structure/B2362054.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2362055.png)

![Ethyl ((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2362058.png)